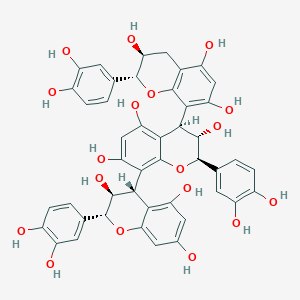

Procyanidin C2

Description

This compound has been reported in Potentilla longifolia and Vitis vinifera with data available.

Properties

CAS No. |

37064-31-6 |

|---|---|

Molecular Formula |

C45H38O18 |

Molecular Weight |

866.8 g/mol |

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |

InChI Key |

MOJZMWJRUKIQGL-WNCKYJNFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathways of Procyanidin C2 in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Procyanidin C2, a B-type proanthocyanidin trimer, is a significant plant secondary metabolite renowned for its antioxidant properties and its role in the sensory attributes of many foods and beverages. Understanding its biosynthetic pathway is critical for applications in metabolic engineering, agriculture, and pharmacology. This technical guide provides an in-depth exploration of the molecular pathways leading to the synthesis of this compound, from the general flavonoid pathway to the specific enzymatic steps that create its flavan-3-ol monomeric units, and their subsequent polymerization. The guide includes summaries of quantitative data, detailed experimental protocols for key enzymatic assays, and diagrams of the biochemical routes and experimental workflows.

Biosynthesis of Flavan-3-ol Monomers: The Precursors to Procyanidins

This compound is an oligomer constructed from flavan-3-ol units, primarily (+)-catechin and (-)-epicatechin. The synthesis of these monomers is a well-characterized branch of the flavonoid biosynthetic pathway, which itself originates from the phenylpropanoid pathway. The entire process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions localized on the cytosolic face of the endoplasmic reticulum.[1]

The core pathway involves the sequential action of enzymes such as Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H) to produce dihydroflavonols like dihydroquercetin. A key enzyme, Flavonoid 3'-hydroxylase (F3'H), is responsible for establishing the 3',4'-dihydroxy substitution pattern on the B-ring, which is characteristic of procyanidins.[1]

From the central intermediate, leucocyanidin, the pathway bifurcates to produce the two primary flavan-3-ol stereoisomers:

-

Synthesis of (+)-Catechin (a 2,3-trans-flavan-3-ol): Leucoanthocyanidin Reductase (LAR) directly reduces leucocyanidin to produce (+)-catechin. This represents a critical and committed step towards proanthocyanidin synthesis in many plants.[2][3]

-

Synthesis of (-)-Epicatechin (a 2,3-cis-flavan-3-ol): This is a two-step process. First, Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored compound cyanidin.[4] Subsequently, Anthocyanidin Reductase (ANR) reduces cyanidin to yield (-)-epicatechin.[4]

These two distinct routes provide the essential building blocks for the assembly of this compound.

Figure 1: General biosynthetic pathway for the flavan-3-ol monomers (+)-catechin and (-)-epicatechin.

Polymerization to this compound

This compound is a B-type trimer, meaning its three flavan-3-ol units are linked by C4→C8 carbon-carbon bonds.[5] The precise mechanism of polymerization in vivo is an area of ongoing research, but it is understood to proceed via the condensation of a "starter unit" with two "extension units".

-

Starter Unit: A terminal flavan-3-ol, such as (+)-catechin or (-)-epicatechin, which initiates the polymer chain.

-

Extension Unit: The bulk of the polymer is formed by the sequential addition of extension units. These units are believed to be derived from leucocyanidins, which readily form highly reactive carbocation or quinone methide intermediates at the C4 position under acidic conditions.[4][6]

The polymerization process involves the nucleophilic attack from the electron-rich C8 position of the starter unit (or the growing polymer) onto the electrophilic C4 carbocation of the extension unit. This forms the characteristic C4→C8 interflavan bond. This process repeats to elongate the chain, forming dimers (Procyanidin B-type), trimers (Procyanidin C-type), and higher-order polymers.[6] While this condensation can occur non-enzymatically in vitro, there is evidence suggesting that enzymes such as laccases or polyphenol oxidases may be involved in the polymerization process in vivo.[7]

Figure 2: Proposed non-enzymatic polymerization of flavan-3-ols to form this compound.

Quantitative Data

Quantitative analysis of the enzymes in the proanthocyanidin pathway is challenging and often species-specific. The available data provides insight into the efficiency of these key catalytic steps.

| Enzyme | Species | Substrate | Km (µM) | Specific Activity | Reference |

| LAR | Desmodium uncinatum | Leucocyanidin | N/A | ~10 µmol min⁻¹ mg⁻¹ | [3][8] |

| ANR | Vitis vinifera | Cyanidin | 35.7 | 1.12 nkat mg⁻¹ | Bogs et al., 2005 (Plant Physiology) |

| DFR | Vitis vinifera | Dihydroquercetin | 6.5 | 1.4 pkat mg⁻¹ | Bogs et al., 2005 (Plant Physiology) |

N/A: Data not available in the cited sources. Note: nkat = nanomoles per second.

Key Experimental Protocols

The functions of the key enzymes LAR and ANR were elucidated through a combination of in vitro enzymatic assays and in vivo genetic studies.

In Vitro Enzyme Activity Assay: Anthocyanidin Reductase (ANR)

This protocol is based on the spectrophotometric measurement of NADPH consumption.[9] ANR catalyzes the reduction of cyanidin to epicatechin, a reaction that requires NADPH as a cofactor.

-

Protein Extraction:

-

Grind plant tissue (e.g., young leaves, fruit skin) to a fine powder in liquid nitrogen.

-

Extract the powder with a buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM PMSF, and 5% w/v polyvinylpolypyrrolidone).

-

Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet debris. The supernatant contains the crude protein extract.

-

Determine the total protein concentration using a standard method (e.g., Bradford assay).[9]

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM phosphate buffer (pH 6.5)

-

200 µM NADPH

-

Crude protein extract (50-100 µg total protein)

-

-

Initiate the reaction by adding the substrate, 50 µM cyanidin chloride.

-

Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over 5-10 minutes using a spectrophotometer.

-

A control reaction without cyanidin chloride or with boiled protein extract should be run to account for non-specific NADPH oxidation.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption using its molar extinction coefficient (ε = 6.22 mM⁻¹ cm⁻¹).

-

Enzyme activity is typically expressed as nmol of NADPH consumed per minute per milligram of protein (nmol min⁻¹ mg⁻¹).[10]

-

In Vivo Gene Function Analysis: Virus-Induced Gene Silencing (VIGS) of ANR

VIGS is used to transiently silence a target gene in plants to observe the resulting phenotype. This method was used to confirm the role of ANR in flavan-3-ol synthesis in grapevine.[9]

Figure 3: Experimental workflow for Virus-Induced Gene Silencing (VIGS) to study ANR gene function.

Transcriptional Regulation of the Pathway

The biosynthesis of proanthocyanidins is tightly regulated at the transcriptional level. The expression of the structural genes (e.g., LAR, ANR) is controlled by a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[11] These proteins often form a ternary complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of the target biosynthetic genes to activate their transcription.[11][12] In Arabidopsis, key regulators include the MYB protein TT2, the bHLH protein TT8, and the WD40 protein TTG1.[11] Homologous regulators have been identified in many other plant species, including grapevine, apple, and mango, demonstrating a conserved mechanism for controlling the flow of metabolites into the proanthocyanidin pathway.[13][14]

References

- 1. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health [mdpi.com]

- 2. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proanthocyanidin biosynthesis in plants. Purification of legume leucoanthocyanidin reductase and molecular cloning of its cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catechins and Proanthocyanidins Involvement in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The Autoxidized Mixture of (-)-Epicatechin Contains Procyanidins and Shows Antiproliferative and Apoptotic Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proanthocyanidin Biosynthesis in Plants | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. m.sunlongbiotech.com [m.sunlongbiotech.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Transcription factor VvibHLH93 negatively regulates proanthocyanidin biosynthesis in grapevine [frontiersin.org]

A Technical Guide to Procyanidin C2: Natural Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C2 is a B-type proanthocyanidin, a class of condensed tannins formed from the oligomerization of flavan-3-ol units. Specifically, it is a trimer composed of three (+)-catechin units linked by C4→C8 bonds. These polyphenolic compounds are of significant interest in research and drug development due to their potent antioxidant and anti-inflammatory properties, which contribute to their potential roles in mitigating chronic diseases. This guide provides a detailed overview of the natural distribution of this compound, quantitative data, established experimental protocols for its study, and its known interactions with key biological signaling pathways.

Natural Sources and Distribution

This compound is found in a variety of plants and plant-based foods. Its presence is widespread, though concentrations vary significantly between species, cultivars, and the specific part of the plant.

Key natural sources include:

-

Grapes (Vitis vinifera): Found abundantly in the seeds and skin.[1][2]

-

Barley (Hordeum vulgare): Present in the grain, and consequently in malt and beer.[3]

-

Apples (Malus domestica): Distributed in the fruit, with higher concentrations often in the peel.[4][5][6]

-

Cocoa (Theobroma cacao): While cocoa is rich in other procyanidins like Procyanidin C1 (epicatechin trimer), this compound (catechin trimer) is noted to be absent, highlighting the specificity of flavan-3-ol building blocks in different plants.[7]

-

Pine Bark: Extracts from maritime pine bark are a known source of various procyanidins.

-

Other Sources: this compound has also been identified in Betula spp. (birch), Pinus radiata, Potentilla viscosa, and Salix caprea (goat willow).

Quantitative Data

Quantifying this compound precisely can be challenging due to the complexity of plant extracts, which contain a mixture of monomers, dimers, and higher-order polymers. The following table summarizes available quantitative data for procyanidin trimers, including this compound, in several key sources.

| Natural Source | Part of Source | Analyte | Concentration / Amount | Reference(s) |

| Grape Seeds | Seed | Total Procyanidin Trimers | 1176 mg/100 g (11.76 mg/g) | [2] |

| Barley | Grain | This compound | 7.0 - 10.5 µg/g | [3] |

| Apples (Various) | Fruit | Total Procyanidins | 12.3 - 252.4 mg/serving | [5] |

| Cocoa Powder (Natural) | Bean (Non-fat solids) | Total Procyanidins | ~40.8 mg/g | [8] |

| Chocolate (Unsweetened) | Bean (Non-fat solids) | Total Procyanidins | ~22.3 mg/g | [8] |

Note: Data often represents total procyanidins or total trimers due to analytical methods. Values can vary significantly based on cultivar, ripeness, processing, and analytical methodology.[3][5]

Experimental Protocols

The extraction, isolation, and quantification of this compound require multi-step procedures to separate it from a complex matrix of other polyphenols.

General Experimental Workflow

The overall process for analyzing this compound from a plant source follows a logical sequence of extraction, purification, and quantification.

Caption: High-level workflow for the extraction and analysis of this compound.

Extraction Protocols

The primary goal of extraction is to efficiently solubilize procyanidins from the solid plant matrix.

-

Recommended Method: Solvent-Based Extraction

-

Preparation: Lyophilize (freeze-dry) and grind the plant material (e.g., grape seeds) to a fine powder to maximize surface area.

-

Solvent Selection: Aqueous acetone (typically 70-80%) is highly effective for extracting procyanidins.[9] Aqueous ethanol (60-80%) is also a common and less toxic alternative.[10] The addition of a small amount of acid (e.g., 0.1-1% formic or acetic acid) can improve stability and extraction efficiency.[11]

-

Procedure:

-

Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio between 1:10 and 1:50 (w/v).

-

Agitate the mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for a period ranging from 30 minutes to several hours.

-

For enhanced efficiency, Ultrasonic-Assisted Extraction (UAE) can be employed. Sonicate the mixture for 15-50 minutes, which significantly reduces extraction time.[10]

-

-

Separation: Centrifuge the suspension (e.g., at 4000 rpm for 15 min) and collect the supernatant. The extraction process may be repeated on the solid residue to ensure complete recovery.

-

Solvent Removal: Combine the supernatants and remove the organic solvent (acetone/ethanol) using a rotary evaporator under vacuum. The remaining aqueous solution is the crude extract.

-

Isolation and Purification

Crude extracts require purification to separate procyanidins from other compounds (sugars, acids, other phenolics) and to fractionate them by their degree of polymerization.

-

Recommended Method: Column Chromatography

-

Stationary Phase: Sephadex LH-20 is the most widely used resin for separating procyanidin oligomers from monomers and polymeric tannins.[12][13] Solid-Phase Extraction (SPE) cartridges (e.g., C18, Diol) are also used for cleanup and fractionation.[9][12]

-

Procedure (Sephadex LH-20):

-

Equilibrate a Sephadex LH-20 column with an initial mobile phase (e.g., methanol-water mixture).

-

Load the aqueous crude extract onto the column.

-

Elute with a stepwise gradient of solvents. Phenolic acids and other small molecules are typically washed out first with aqueous solvents.

-

Elute flavan-3-ol monomers (catechin, epicatechin) and oligomers using increasing concentrations of ethanol or acetone in water.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Combine fractions containing the desired trimeric procyanidins (including this compound).

-

-

Quantification and Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of individual procyanidin oligomers.

-

Recommended Method: Normal-Phase (NP-HPLC) with Fluorescence Detection (FLD)

-

Rationale: NP-HPLC excels at separating procyanidin classes based on their degree of polymerization.[14][15][16] Fluorescence detection offers high sensitivity and selectivity for flavan-3-ols.

-

Chromatographic Conditions (Example):

-

Column: A diol or silica-based stationary phase column is commonly used.[16][17]

-

Mobile Phase: A binary gradient system is typical.

-

Mobile Phase A: Acetonitrile with a small percentage of acetic or formic acid (e.g., Acetonitrile:Acetic Acid 98:2 v/v).

-

Mobile Phase B: Methanol:Water:Acetic Acid (e.g., 95:3:2 v/v/v).

-

-

Gradient: A linear gradient starting with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute oligomers of increasing size.

-

Detection: Fluorescence Detector (FLD) set to an excitation wavelength of ~275-280 nm and an emission wavelength of ~310-320 nm.[11]

-

-

Quantification: Identification and quantification are achieved by comparing retention times and peak areas to those of purified this compound analytical standards.[14]

-

Biological Activity and Signaling Pathways

Procyanidins, including trimers like this compound, are known to modulate inflammatory responses. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

Pro-inflammatory stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), activate the NF-κB pathway.[18] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, various cytokines).[18][19]

Procyanidins have been shown to inhibit this pathway at multiple steps. Studies on procyanidin extracts and specific oligomers demonstrate they can prevent the degradation of IκBα and inhibit the nuclear translocation of the NF-κB p65 subunit.[20] This action effectively blocks the inflammatory cascade. While many studies use extracts or other procyanidin oligomers, the fundamental anti-inflammatory mechanism is conserved across the class, with the degree of polymerization influencing the magnitude of the effect.[19]

Caption: this compound inhibits the TNF-α induced NF-κB signaling pathway.

References

- 1. Grape Seeds Proanthocyanidins: An Overview of In Vivo Bioactivity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Procyanidin-Rich Extract from Grape Seeds as a Putative Tool against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Procyanidin content and variation in some commonly consumed foods. | Mars Cocoa Science [stage.marscocoascience.com]

- 5. Procyanidin content and variation in some commonly consumed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Occurrence and Antioxidant Activity of C1 Degradation Products in Cocoa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procyanidin and catechin contents and antioxidant capacity of cocoa and chocolate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Extraction Protocols, Degradation Methods, and Bioactivities of Proanthocyanidins [mdpi.com]

- 11. Optimization and Validation of Procyanidins Extraction and Phytochemical Profiling of Seven Herbal Matrices of Nutraceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity. | Semantic Scholar [semanticscholar.org]

- 16. High-performance liquid chromatography separation and purification of cacao (Theobroma cacao L.) procyanidins according to degree of polymerization using a diol stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. globalsciencebooks.info [globalsciencebooks.info]

- 19. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

Physical and chemical properties of Procyanidin C2.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric proanthocyanidin composed of three (+)-catechin units, is a naturally occurring flavonoid found in various plant sources, including grape seeds, apples, and cocoa. This polyphenolic compound has garnered significant interest within the scientific community due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its modulation of key cellular signaling pathways. All quantitative data are summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Physical and Chemical Properties

This compound is a B-type proanthocyanidin trimer, meaning it consists of three flavan-3-ol units linked by single carbon-carbon bonds. Specifically, it is a trimer of (+)-catechin units connected by two successive (4α→8) linkages.[1] Its structure confers specific physical and chemical characteristics that are crucial for its biological activity and analytical characterization.

General Properties

| Property | Value | Source |

| Synonyms | Procyanidin trimer C2, Catechin-(4α→8)-catechin-(4α→8)-catechin | PubChem |

| Appearance | As part of procyanidin extracts, it can range from a deep rose to a light brown refined powder. Oligomeric procyanidins are described as colorless to light brown. | [2] |

| Taste | Reported to be bitter. | [3] |

Tabulated Physicochemical Data

| Property | Value | Method | Reference |

| Molecular Formula | C45H38O18 | - | [4] |

| Molar Mass | 866.74 g/mol | - | [4] |

| Exact Mass | 866.20581436 Da | Computed | [1] |

| Melting Point | Not experimentally available. | - | [5] |

| Solubility | Practically insoluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetone. | General observation for procyanidins. | [2][6] |

| logP (Octanol-Water Partition Coefficient) | 3.38 | ALOGPS (Predicted) | [5] |

| pKa (Strongest Acidic) | 8.64 | ChemAxon (Predicted) | [5] |

Experimental Protocols

Isolation and Purification of this compound from Grape Seeds

This protocol is a composite method based on established techniques for proanthocyanidin extraction and purification.

Objective: To isolate and purify this compound from grape seeds.

Materials:

-

Grape seeds

-

Acetone (70% aqueous solution)

-

Ethyl acetate

-

Methanol

-

Water (deionized)

-

Sephadex LH-20 resin

-

C18 solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

Methodology:

-

Extraction:

-

Grind dried grape seeds into a fine powder.

-

Extract the powder with 70% aqueous acetone at room temperature with constant stirring for 24 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove acetone.

-

The resulting aqueous extract is then subjected to liquid-liquid extraction with ethyl acetate. The ethyl acetate fraction, containing oligomeric procyanidins, is collected.

-

-

Column Chromatography:

-

Evaporate the ethyl acetate extract to dryness and redissolve the residue in methanol.

-

Apply the methanolic solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol to separate compounds based on size. Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC. Fractions containing trimeric procyanidins are pooled.

-

-

Solid-Phase Extraction (SPE):

-

Further purify the pooled fractions using C18 SPE cartridges to remove more polar and non-polar impurities.

-

Condition the cartridge with methanol followed by water.

-

Load the sample and wash with water to remove sugars and other polar compounds.

-

Elute the procyanidins with methanol.

-

-

Semi-Preparative HPLC:

-

Concentrate the methanolic eluate from SPE and inject it into a semi-preparative HPLC system.

-

Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile or methanol.

-

Monitor the elution at 280 nm and collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC and mass spectrometry.

-

Workflow Diagram:

Mass Spectrometry Analysis of this compound

Objective: To confirm the molecular weight and structural features of this compound using MALDI-TOF/TOF Mass Spectrometry.

Materials:

-

Purified this compound

-

Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)

-

Solvent: 50% aqueous methanol with 0.1% trifluoroacetic acid (TFA)

-

MALDI target plate

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in 50% aqueous methanol.

-

Prepare a 10 mg/mL solution of the matrix (DHB or CHCA) in 50% aqueous methanol with 0.1% TFA.

-

Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

-

-

MALDI-TOF/TOF Analysis:

-

Acquire the mass spectrum in negative ion mode, as procyanidins are readily deprotonated.

-

The expected [M-H]⁻ ion for this compound is at m/z 865.

-

For MS/MS analysis, select the parent ion at m/z 865 for collision-induced dissociation (CID).

-

Analyze the fragmentation pattern. Key fragmentation pathways for B-type procyanidins include:

-

Quinone Methide (QM) fission: Cleavage of the interflavan bond, resulting in fragments corresponding to the loss of a catechin unit (288 Da).

-

Retro-Diels-Alder (RDA) fission: Cleavage within the heterocyclic C-ring of a catechin unit.

-

Heterocyclic Ring Fission (HRF): Another type of cleavage within the C-ring.

-

-

Expected Fragmentation: For a trimer, QM fission will result in a dimer fragment ion ([M-H-288]⁻) at m/z 577 and a monomer fragment. Further fragmentation of the dimer will yield monomeric ions.

Experimental Workflow Diagram:

NMR Spectroscopy Analysis of this compound

Objective: To elucidate the detailed structure and stereochemistry of this compound using 1D and 2D NMR spectroscopy.

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., Methanol-d4, Acetone-d6)

-

NMR spectrometer

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of purified this compound in the chosen deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton signals.

-

Acquire a ¹³C NMR spectrum to identify the carbon signals.

-

Acquire 2D NMR spectra for structural elucidation:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the catechin units.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the (4α→8) linkages between the catechin units.

-

-

Expected Spectral Features: The NMR spectra of this compound are complex due to the presence of three catechin units. Key features to look for include:

-

Signals corresponding to the aromatic protons of the A and B rings of the catechin units.

-

Signals for the protons and carbons of the heterocyclic C-rings.

-

The HMBC spectrum should show correlations between H-4 of one unit and C-8 and C-6 of the adjacent unit, confirming the interflavan linkage. The specific chemical shifts will confirm the (4α→8) connectivity.

Biological Activity and Signaling Pathways

This compound, along with other procyanidins, exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity via the Nrf2/ARE Pathway

Procyanidins are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a primary cellular defense mechanism against oxidative stress.

Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Procyanidins can induce a conformational change in Keap1, leading to the release of Nrf2.[4][6] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression.[4][6] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7]

Signaling Pathway Diagram:

Anti-inflammatory Activity via Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in numerous inflammatory diseases. Procyanidins have been shown to inhibit NF-κB activation at multiple levels.

Mechanism of Action: In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB. The freed NF-κB then translocates to the nucleus and activates the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. Procyanidins can inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[8][9]

Signaling Pathway Diagram:

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, make it a compelling candidate for further research in the prevention and treatment of chronic diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further investigations are warranted to fully elucidate its bioavailability, metabolism, and efficacy in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proanthocyanidins Antagonize Arsenic-Induced Oxidative Damage and Promote Arsenic Methylation through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 9. mdpi.com [mdpi.com]

Procyanidin C2: A Technical Overview of its Chemical Identity, Analysis, and Biological Interactions

For Immediate Release

This technical guide provides an in-depth analysis of Procyanidin C2, a trimeric proanthocyanidin found in various plant sources. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, analytical methodologies, and its role in key signaling pathways.

Core Chemical Identifiers

This compound is a B-type proanthocyanidin consisting of three (+)-catechin units linked by two successive 4α→8 bonds. Its chemical identity is defined by the following IUPAC names and CAS Registry Number:

-

Systematic IUPAC Name: (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol

-

Preferred IUPAC Name: (12R,13S,14S,22R,23S,24R,32R,33S)-12,22,32-Tris(3,4-dihydroxyphenyl)-13,14,23,24,33,34-hexahydro-12H,22H,32H-[14,28:24,38-ter-1-benzopyran]-13,15,17,23,25,27,33,35,37-nonol

-

CAS Registry Number: 37064-31-6[1]

Quantitative Analysis of this compound in Grape Seed Extract

Grape seeds are a significant natural source of this compound. The concentration of procyanidin trimers, including this compound, in grape seed extracts can vary depending on the grape variety and extraction method. Quantitative data from a study on procyanidin-rich extract from grape seeds is summarized below.

| Procyanidin Class | Concentration (mg/100g of dry mass) | Percentage of Total Flavanols |

| Catechins | 2047 | 35% |

| Procyanidin Dimers | 1550 | 27% |

| Procyanidin Trimers | 1176 | 20% |

| Procyanidin Tetramers | 436 | 8% |

| Procyanidin Pentamers | 296 | 5% |

| Data adapted from a study on procyanidin-rich grape seed extract.[2] |

Experimental Protocol: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Procyanidin Analysis

The following protocol outlines a validated HPLC-FLD method for the quantification of procyanidins, which can be specifically adapted for this compound analysis.

1. Instrumentation:

-

HPLC system equipped with a binary pump, autosampler, and a fluorescence detector.

2. Chromatographic Conditions:

-

Column: Kinetex® C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 2% formic acid

-

Mobile Phase B: Water/Acetonitrile (49.75:49.75 v/v) with 0.5% formic acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Fluorescence Detection: Excitation at 272 nm, Emission at 312 nm

-

Gradient Elution:

-

0-2 min: 10% B

-

2-50 min: Linear gradient to 55% B

-

50-60 min: Linear gradient to 95% B

-

3. Standard Preparation:

-

Prepare stock solutions of this compound standard in methanol.

-

Generate a calibration curve using a series of dilutions of the stock solution (e.g., 0.5–100 ppm).

4. Sample Preparation:

-

Extract procyanidins from the plant matrix using an appropriate solvent system (e.g., acetone/water).

-

Filter the extract through a 0.45 µm syringe filter before injection.

5. Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the concentration of this compound in the sample using the calibration curve.[3]

This compound and its Interaction with Cellular Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and cell proliferation, namely the NF-κB and ERK1/2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Procyanidins have been demonstrated to inhibit this pathway. The proposed mechanism involves the prevention of the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[4]

Caption: this compound inhibits NF-κB signaling by preventing the nuclear translocation of the p65/p50 complex.

Modulation of the ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Procyanidins have been shown to inhibit the phosphorylation of ERK1/2, which is a key step in the activation of this pathway. This inhibition can lead to a downstream reduction in the expression of transcription factors like RUNX2.[1]

Caption: this compound inhibits the ERK1/2 pathway by preventing the phosphorylation of ERK1/2 by MEK1/2.

References

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. Grape Seeds Proanthocyanidins: Advanced Technological Preparation and Analytical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Analysis of Proanthocyanidins in Grape Seed Extracts, Health Foods and Grape Seed Oils | Semantic Scholar [semanticscholar.org]

- 4. najfnr.com [najfnr.com]

The Biological Role of Procyanidin C2 in Plant Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a B-type proanthocyanidin trimer, is a significant secondary metabolite in the plant kingdom, playing a multifaceted role in plant metabolism, defense, and stress response. As a potent antioxidant, it is integral to the plant's machinery for scavenging reactive oxygen species (ROS), thereby mitigating oxidative damage. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and regulatory networks associated with this compound in plants. It delves into its quantitative effects on key metabolic enzymes, details the experimental protocols for its study, and illustrates the signaling pathways it modulates. This document is intended to be a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the biological activities of this compound.

Introduction

This compound is a polymer composed of three (+)-catechin units linked by two successive (4α→8) bonds[1]. It belongs to the class of proanthocyanidins (PAs), also known as condensed tannins, which are oligomers or polymers of flavan-3-ol units[2][3]. These compounds are widely distributed in the plant kingdom, found in fruits, bark, leaves, and seeds, contributing to plant defense against herbivores and pathogens[4]. This compound, as a specific trimeric form, exhibits significant biological activities, most notably its potent antioxidant capacity, which is reported to be substantially higher than that of vitamins C and E[5]. This guide will explore the intricate roles of this compound within the plant's metabolic framework.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader flavonoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants.

The synthesis begins with the production of flavan-3-ol monomers, namely (+)-catechin and (-)-epicatechin. These monomers are synthesized from precursors derived from the phenylpropanoid pathway[2]. The key enzymes involved in the final steps of monomer synthesis are leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR)[6]. LAR catalyzes the conversion of leucocyanidin to (+)-catechin, the building block of this compound.

The polymerization of these flavan-3-ol units to form procyanidins is a complex process that is not yet fully elucidated but is believed to involve both enzymatic and non-enzymatic steps. The formation of the interflavan bond in B-type procyanidins like this compound is thought to occur via the acid-catalyzed cleavage of the C4-OH group of a flavan-3-ol unit, leading to the formation of a carbocation or a quinone methide intermediate. This reactive intermediate then electrophilically attacks the electron-rich C8 position of another flavan-3-ol unit, forming the characteristic (4→8) linkage[4].

Biological Roles in Plant Metabolism

Antioxidant Activity and ROS Scavenging

One of the most well-documented roles of this compound is its function as a potent antioxidant[5][7][8]. Plants produce reactive oxygen species (ROS) as byproducts of normal metabolic processes and in response to environmental stresses[9]. Excessive ROS can cause significant damage to cellular components. Procyanidins, including this compound, can effectively scavenge these free radicals, thereby protecting the plant from oxidative stress[5]. The antioxidant capacity of procyanidins increases with their degree of polymerization, making trimers like this compound particularly effective[7].

Table 1: Quantitative Data on the Antioxidant Activity of Procyanidins

| Plant/Extract | Assay | Result | Reference |

| Grape Seed Proanthocyanidins | Antioxidant Capacity | 20 times that of vitamin C and 50 times that of vitamin E | [5] |

| Grape Seed Proanthocyanidins | Increase in antioxidant enzymes | Increased expression and activity of SOD, CAT, GSH-Px | [5][7] |

| Procyanidin Trimer C1 | Antioxidant Capacity | Better than monomeric and dimeric procyanidins | [7] |

Enzyme Modulation

This compound can interact with and modulate the activity of various enzymes involved in plant metabolism. This interaction is often non-specific, arising from the ability of procyanidins to bind to proteins.

-

Polyphenol Oxidase (PPO): Procyanidins have been shown to inhibit the activity of PPO, an enzyme responsible for the browning of plant tissues upon injury. The inhibitory effect increases with the degree of polymerization.

-

Peroxidase (POD): Peroxidases are involved in a variety of physiological processes, including lignification, suberization, and defense against pathogens. Procyanidins can influence POD activity, which can have downstream effects on plant development and stress responses.

-

Phenylalanine Ammonia-Lyase (PAL): PAL is a key enzyme in the phenylpropanoid pathway, which leads to the synthesis of a wide range of secondary metabolites, including procyanidins themselves. The regulation of PAL activity is complex, and while procyanidins are end-products of this pathway, there is potential for feedback regulation.

Table 2: Quantitative Data on Enzyme Inhibition by Procyanidins

| Enzyme | Plant Source | Inhibitor | IC50 / % Inhibition | Reference |

| Polyphenol Oxidase (PPO) | Apple | Procyanidin fractions | Inhibition increases with polymerization degree | [10] |

| α-Glucosidase | Aronia melanocarpa | Procyanidin C1 | Higher activity than dimeric procyanidins | [11] |

| 15-Lipoxygenase (15-LO) | Aronia melanocarpa | Procyanidin C1 | Higher activity than dimeric procyanidins | [11] |

| Xanthine Oxidase (XO) | Aronia melanocarpa | Procyanidin C1 | Higher activity than dimeric procyanidins | [11] |

Role in Plant Defense

Proanthocyanidins are well-established as key players in plant defense against both biotic and abiotic stresses.

-

Biotic Stress: this compound contributes to the defense against herbivores and pathogens. The astringent taste of procyanidins deters feeding by herbivores. Furthermore, they can inhibit the growth of pathogenic fungi and bacteria.

-

Abiotic Stress: Plants accumulate procyanidins in response to various abiotic stresses such as drought, high salinity, and UV radiation. This accumulation is believed to enhance the plant's tolerance to these adverse conditions, primarily through the antioxidant properties of procyanidins.

Signaling Pathways Involving this compound

This compound is involved in complex signaling networks that regulate its own biosynthesis and mediate plant responses to environmental cues.

Hormonal Regulation

The biosynthesis of procyanidins is intricately regulated by plant hormones, including abscisic acid (ABA) and jasmonic acid (JA).

-

Abscisic Acid (ABA): ABA is a key hormone in stress response, particularly drought. Studies have shown that ABA can influence the expression of genes involved in the proanthocyanidin biosynthesis pathway. For instance, ABA treatment can affect the activity of LAR and ANR, thereby modulating the production of procyanidin monomers[6]. In persimmon fruit, an ABA signal, through the bZIP transcription factor DkbZIP5, regulates the expression of DkMyb4, a key regulator of PA biosynthesis[12].

-

Jasmonic Acid (JA): JA is a critical signaling molecule in plant defense against herbivores and necrotrophic pathogens. The JA signaling pathway can upregulate the expression of transcription factors that, in turn, activate the genes of the proanthocyanidin biosynthetic pathway, leading to an increased accumulation of these defensive compounds upon attack. The core of the JA signaling pathway involves the receptor COI1, JAZ repressor proteins, and the transcription factor MYC2[13].

Transcriptional Regulation by MYB Factors

The expression of the structural genes in the proanthocyanidin biosynthesis pathway is primarily controlled by a complex of transcription factors known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins[10][14]. The MYB transcription factors provide the specificity for activating particular branches of the flavonoid pathway. Several MYB activators and repressors that regulate proanthocyanidin biosynthesis have been identified in various plant species[10][14][15][16]. These MYB factors are often the targets of the upstream hormonal signaling pathways.

Experimental Protocols

Extraction and Purification of this compound from Grape Seeds

This protocol describes a general procedure for the extraction and purification of this compound from grape seeds, a rich source of this compound.

Materials:

-

Grape seeds

-

Acetone (70% aqueous solution)

-

Methanol

-

LiChroprep RP-18 column

-

Toyopearl TSK HW-40 (F) column

-

Semi-preparative HPLC system with a C18 column

Procedure:

-

Extraction:

-

Grind dried grape seeds to a fine powder.

-

Extract the powder with 70% aqueous acetone at room temperature with constant stirring for 24 hours[8].

-

Filter the mixture and concentrate the filtrate under reduced pressure to remove acetone.

-

Freeze-dry the aqueous extract to obtain a crude proanthocyanidin powder[8].

-

-

Fractionation:

-

Dissolve the crude extract in methanol.

-

Apply the solution to a LiChroprep RP-18 column to separate oligomeric and polymeric procyanidins from other phenolics[5].

-

Elute the oligomeric fraction with methanol.

-

Further fractionate the oligomeric fraction on a Toyopearl TSK HW-40 (F) column using methanol as the eluent[5]. Collect fractions corresponding to trimeric procyanidins.

-

-

Purification:

-

Subject the trimer-rich fraction to semi-preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile in water (both containing a small amount of acid, e.g., 0.1% formic acid) to elute the compounds.

-

Collect the peak corresponding to this compound, identified by its retention time and mass spectrometry.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Quantification of this compound by HPLC

Materials:

-

Purified this compound standard

-

Plant extract

-

HPLC system with a C18 column and a diode array detector (DAD) or mass spectrometer (MS)

-

Acetonitrile

-

Formic acid

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

-

Sample Preparation: Prepare the plant extract as described in the extraction protocol and filter it through a 0.45 µm filter.

-

HPLC Analysis:

-

Inject the standards and the sample onto the HPLC system.

-

Use a gradient elution program with a mobile phase consisting of acidified water and acetonitrile.

-

Monitor the elution at 280 nm for DAD detection. For MS detection, use appropriate ionization and detection parameters to identify the [M-H]⁻ ion of this compound.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and/or mass spectrum with the standard.

-

Integrate the peak area of this compound in both the standards and the sample.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Conclusion and Future Perspectives

This compound is a pivotal molecule in plant metabolism, contributing significantly to the plant's antioxidant defense system and its ability to withstand biotic and abiotic stresses. Its biosynthesis is tightly regulated by a complex interplay of genetic and hormonal signals. While significant progress has been made in understanding the general roles of proanthocyanidins, further research is needed to elucidate the specific functions and mechanisms of action of this compound. Future studies should focus on identifying the specific protein targets of this compound in various metabolic and signaling pathways, which will provide a more detailed understanding of its biological roles. The development of advanced analytical techniques will also be crucial for accurately quantifying this compound in different plant tissues and under various conditions. A deeper knowledge of the biological activities of this compound will not only enhance our understanding of plant physiology but also open up new avenues for its application in agriculture, food science, and medicine.

References

- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Procyanidin content of grape seed and pomace, and total anthocyanin content of grape pomace as affected by extrusion processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Multilevel regulation of anthocyanin-promoting R2R3-MYB transcription factors in plants [frontiersin.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Seasonal Abscisic Acid Signal and a Basic Leucine Zipper Transcription Factor, DkbZIP5, Regulate Proanthocyanidin Biosynthesis in Persimmon Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. plantae.org [plantae.org]

- 14. Frontiers | The Coordinated Action of MYB Activators and Repressors Controls Proanthocyanidin and Anthocyanin Biosynthesis in Vaccinium [frontiersin.org]

- 15. The R2R3-MYB gene family in Cicer arietinum: genome-wide identification and expression analysis leads to functional characterization of proanthocyanidin biosynthesis regulators in the seed coat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MYB-Mediated Regulation of Anthocyanin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin C2: A Trimeric Proanthocyanidin Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Procyanidin C2, a trimeric proanthocyanidin belonging to the flavonoid family, is a naturally occurring polyphenol found in various plant sources, including grapes, barley, and pine bark.[1][2] Composed of three (+)-catechin units linked by B-type (4α→8) bonds, this complex molecule has garnered significant interest within the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological effects, and the molecular mechanisms that underpin its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a B-type proanthocyanidin trimer with the chemical formula C45H38O18 and a molar mass of 866.74 g/mol .[3] Its structure consists of three (+)-catechin units connected by two successive (4α→8)-linkages.[1] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C45H38O18 | [3] |

| Molar Mass | 866.74 g/mol | [3] |

| IUPAC Name | (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]chromane-3,5,7-triol | [1] |

| CAS Number | 37064-31-6 | [3] |

| Type | B-type proanthocyanidin trimer | [3] |

Biological Activities and Therapeutic Potential

This compound exhibits a wide spectrum of biological activities, making it a compelling candidate for further investigation in drug discovery and development. These activities primarily stem from its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

Anti-inflammatory Effects

This compound and other procyanidins have been shown to modulate inflammatory responses through various mechanisms. Experiments have indicated that this compound can increase the secretion of tumor necrosis factor-alpha (TNF-α) in a concentration- and time-dependent manner, suggesting a role as an immunomodulator.[2] The anti-inflammatory effects of procyanidins are often linked to their ability to inhibit key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

Anticancer Potential

Several studies have highlighted the anticancer properties of procyanidins. While specific IC50 values for this compound against various cancer cell lines are limited, research on related procyanidin oligomers suggests potent antiproliferative and pro-apoptotic effects. For instance, a derivative of this compound has shown antiproliferative activity with IC50 values ranging from 0.38 to 3.17 µM across different cancer cell lines.[1] Procyanidins are known to interfere with signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt pathway.

Other Potential Health Benefits

Proanthocyanidin oligomers, with this compound being a notable subtype, have been explored for their potential in promoting hair growth in the context of androgenic alopecia.[2]

Signaling Pathways Modulated by Procyanidins

The biological activities of procyanidins, including this compound, are mediated through their interaction with and modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Procyanidins have been demonstrated to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the p65 subunit. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Procyanidins have been shown to modulate MAPK signaling, although the specific effects can vary depending on the cell type and context. Inhibition of MAPK pathways, such as ERK, JNK, and p38, by procyanidins can contribute to their anti-inflammatory and anticancer effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and growth. Dysregulation of this pathway is common in many cancers. Procyanidins have been reported to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of this compound, as well as for assessing its biological activities, are crucial for reproducible research. The following sections outline general methodologies that can be adapted for studies involving this compound.

Extraction and Purification

This compound is typically extracted from plant materials rich in proanthocyanidins, such as grape seeds.

Methodology:

-

Sample Preparation: Grape seeds are ground into a fine powder and defatted using a non-polar solvent like hexane.

-

Extraction: The defatted powder is extracted with a solvent mixture, typically aqueous acetone or ethanol, to solubilize the procyanidins.

-

Purification: The crude extract is subjected to column chromatography, often using Sephadex LH-20 or a similar resin, to separate compounds based on size and polarity.

-

Isolation: Fractions enriched with trimeric procyanidins are further purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic or antiproliferative effects of this compound on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a standard technique to investigate the effect of this compound on the protein expression and phosphorylation status of key components of signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Methodology:

-

Cell Lysis: Cells treated with or without this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p65, total p65, p-ERK, total ERK, p-Akt, total Akt) followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Bioavailability and Pharmacokinetics

The bioavailability of procyanidins is generally considered to be low and dependent on their degree of polymerization. Monomers and dimers are more readily absorbed in the small intestine, while larger oligomers and polymers, including trimers like this compound, largely pass to the colon where they are metabolized by the gut microbiota into smaller phenolic acids. These metabolites can then be absorbed into the bloodstream.

Pharmacokinetic studies on procyanidin B2 in rats have shown that after oral administration, the parent compound and its metabolites can be detected in plasma, with peak concentrations reached within a few hours. However, specific pharmacokinetic parameters for this compound are not well-documented.

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, and potential anticancer effects are linked to its ability to modulate key cellular signaling pathways. However, a significant knowledge gap exists regarding specific quantitative data on its efficacy (e.g., IC50 values for various activities), detailed pharmacokinetic profile, and clinical trial data.

Future research should focus on:

-

Isolating and purifying this compound in sufficient quantities for comprehensive in vitro and in vivo studies.

-

Determining specific dose-response relationships and IC50 values for its various biological activities.

-

Conducting detailed pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

-

Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and PI3K/Akt signaling pathways.

-

Designing and conducting well-controlled preclinical and eventually clinical trials to evaluate its therapeutic efficacy and safety in relevant disease models.

Addressing these research areas will be crucial in fully understanding the therapeutic potential of this compound and paving the way for its potential application in the prevention and treatment of various diseases.

References

- 1. Bioavailability of procyanidin dimers and trimers and matrix food effects in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Procyanidin B2-induced LKB1-AMPK activation mitigates vascular smooth muscle cell proliferation through inhibition of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oligomeric Nature of Procyanidin C2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a naturally occurring polyphenolic compound, is a prominent member of the proanthocyanidin family, also known as condensed tannins. As a trimer of (+)-catechin, its distinct oligomeric structure confers a unique profile of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core aspects of this compound, with a focus on its oligomeric nature. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Procyanidins are a class of flavonoids characterized by their oligomeric and polymeric structures, formed from flavan-3-ol monomeric units, primarily (+)-catechin and (-)-epicatechin.[1] Among these, this compound stands out as a well-defined trimeric structure with significant biological relevance. It is a B-type proanthocyanidin, signifying that the catechin units are linked by single C-C bonds.[2] Specifically, this compound consists of three (+)-catechin units joined by two successive (4α→8) linkages.[3] This defined oligomeric structure is crucial in determining its bioavailability, metabolic fate, and ultimately, its therapeutic potential.

Physicochemical and Biological Properties

The trimeric structure of this compound dictates its physicochemical characteristics and a wide range of biological activities, from antioxidant to signaling modulator.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. As a moderately sized polar molecule, its solubility in aqueous solutions is limited, a factor that significantly influences its bioavailability and formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C45H38O18 | [3] |

| Molar Mass | 866.77 g/mol | [2] |

| IUPAC Name | (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-4-yl]chromane-3,5,7-triol | [2] |

| Synonyms | Procyanidin trimer C2, Catechin-(4α→8)-catechin-(4α→8)-catechin | [2] |

| Predicted Water Solubility | Low | N/A |

| Predicted logP | 2.9 | N/A |

| Predicted pKa | 8.9 | N/A |

Antioxidant Activity

This compound exhibits potent antioxidant activity, a property attributed to its multiple phenolic hydroxyl groups which can effectively scavenge free radicals. Quantitative assessment of this activity is crucial for comparing its efficacy with other antioxidants.

| Assay | Value | Reference |

| DPPH Radical Scavenging Activity (SC50) | 0.9 μM | [4] |

| ABTS Radical Scavenging Activity | Data not available for pure this compound | N/A |

| Oxygen Radical Absorbance Capacity (ORAC) | Data not available for pure this compound | N/A |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available for pure this compound | N/A |

Experimental Protocols

The isolation, purification, and characterization of this compound require a combination of chromatographic and spectroscopic techniques.

Isolation and Purification of this compound from Grape Seeds

This protocol outlines a general procedure for the extraction and purification of procyanidins, which can be adapted for the specific isolation of this compound.

-

Extraction:

-

Grape seeds are defatted with n-hexane.

-

The defatted seeds are then extracted with a mixture of acetone/water (e.g., 70:30, v/v) at room temperature with agitation.

-

The extract is filtered and the acetone is removed under reduced pressure.

-

The aqueous extract is then partitioned against ethyl acetate. The ethyl acetate phase, enriched with procyanidins, is collected and evaporated to dryness.[5]

-

-

Fractionation by Column Chromatography:

-

The crude procyanidin extract is subjected to column chromatography on Sephadex LH-20.[6]

-

Elution is typically performed with a stepwise gradient of methanol in water, followed by acetone/water mixtures to elute oligomers of increasing polarity and size.[6]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched in trimeric procyanidins are further purified by preparative HPLC.[7]

-

A reversed-phase C18 column is commonly used with a gradient of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).[7]

-

The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.

-

Characterization Techniques

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical HPLC is used to assess the purity of the isolated this compound. A C18 column with a gradient elution system similar to the preparative method is employed. Detection is typically performed using a UV detector at 280 nm.[5]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 865.[1]

-

Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the quinone-methide (QM) fission, retro-Diels-Alder (RDA) reaction, and heterocyclic ring fission (HRF).[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound.[2]

-

Assignments of the proton and carbon signals confirm the catechin units and the (4α→8) linkages.[2] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

-

Modulation of Cellular Signaling Pathways

This compound, and procyanidins in general, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and antioxidant defense.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Procyanidins have been shown to inhibit this pathway, potentially through the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Procyanidins, particularly larger oligomers, have been demonstrated to inhibit this pathway, leading to the downregulation of pro-survival proteins.

References

- 1. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C45H38O18 | CID 11182062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HPLC method for the quantification of procyanidins in cocoa and chocolate samples and correlation to total antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative Separation of Procyanidins from Cocoa Polyphenolic Extract: Comparative Study of Different Fractionation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin C2: A Technical Guide on its Role as a Condensed Tannin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin C2, a B-type proanthocyanidin trimer, is a significant member of the condensed tannin family of flavonoids. Comprised of three (+)-catechin units, this oligomer is widely distributed in the plant kingdom and is a subject of growing interest in the fields of nutrition, pharmacology, and drug development due to its potent biological activities. This technical guide provides an in-depth exploration of this compound, detailing its chemical nature, its classification within condensed tannins, and its known interactions with key cellular signaling pathways. This document summarizes quantitative data, provides detailed experimental methodologies for its study, and includes visualizations of relevant biological pathways to serve as a comprehensive resource for the scientific community.

Introduction to this compound and Condensed Tannins

Condensed tannins, also known as proanthocyanidins (PAs), are a class of polyphenolic secondary metabolites found in a wide variety of plants.[1] They are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin.[2] this compound is specifically a trimer of (+)-catechin, making it a distinct molecular entity within the broader category of condensed tannins.[3]

Chemical Structure and Classification

This compound is classified as a B-type proanthocyanidin. This classification is based on the nature of the interflavan linkages between the constituent monomeric units. B-type proanthocyanidins are characterized by single C-C bonds, most commonly between the C4 of the upper unit and the C8 or C6 of the lower unit.[4][5] In the case of this compound, the three (+)-catechin units are linked by two successive (4α→8) bonds.[6]

The stereochemistry of the flavan-3-ol units and the nature of their linkages are crucial for the biological activity of procyanidins. The specific spatial arrangement of the hydroxyl groups and the overall three-dimensional structure of this compound govern its interactions with proteins and other biological macromolecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | [6] |

| Molecular Formula | C45H38O18 | [6] |

| Molar Mass | 866.77 g/mol | [6] |

| Synonyms | Procyanidin trimer C2, Catechin-(4alpha->8)-catechin-(4alpha->8)-catechin | [6] |

| CAS Number | 37064-31-6 | [6] |

Natural Sources

This compound is found in a variety of plant-based foods and beverages. Notable sources include grape seeds (Vitis vinifera), wine, barley, and cocoa.[3] The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods.

Table 2: Reported Yields of Proanthocyanidins from Various Sources

| Plant Source | Extraction Solvent | Yield of Proanthocyanidins | Reference(s) |

| Grape Seeds | 70% Acetone (aqueous) | 17.5% (w/w) | [7] |

| Grape Seeds (immature) | 60% Methanol (aqueous) with 0.05% TFA | 6.31 g from initial seed powder | [8] |

| Grape Seeds (mature) | 60% Methanol (aqueous) with 0.05% TFA | 10.29 g from initial seed powder | [8] |

| Chokeberry | Ultrasound-Microwave Assisted Extraction | 31.52 ± 0.8 mg/g fresh weight | [9] |

Biosynthesis of this compound

This compound, like other proanthocyanidins, is synthesized via the flavonoid biosynthesis pathway in plants. This pathway involves a series of enzymatic reactions that convert phenylalanine into flavan-3-ol monomers, which then undergo polymerization.

Experimental Protocols

Extraction and Isolation of this compound

The isolation of pure this compound typically involves a multi-step process including extraction from the plant matrix, followed by chromatographic purification.

Protocol 1: General Extraction and Fractionation of Procyanidins

-

Sample Preparation: Grind the dried plant material (e.g., grape seeds) into a fine powder.

-

Extraction:

-

Suspend the powder in a solvent mixture, commonly 70% aqueous acetone or 60% aqueous methanol, often with the addition of a small amount of acid (e.g., 0.05% trifluoroacetic acid) to improve stability.[7][8]

-

Stir or sonicate the mixture at room temperature for an extended period (e.g., 24 hours) to maximize extraction efficiency.[7]

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

-

-

Solvent Removal: Combine the supernatants and remove the organic solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to prevent degradation.

-

Lyophilization: Freeze-dry the aqueous extract to obtain a crude procyanidin powder.

-

Purification by Solid-Phase Extraction (SPE):

-

Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.[10]

-